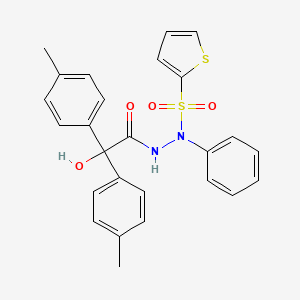![molecular formula C25H25N5O3 B14948614 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14948614.png)
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications. The compound’s structure includes a benzotriazole moiety, a phenoxy group, and a morpholine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the phenoxy and morpholine groups through various organic reactions. Common synthetic routes include:
Nitration and Reduction: The benzotriazole core is nitrated and then reduced to introduce the amino group.
Etherification: The phenoxy group is introduced through an etherification reaction.
Amidation: The final step involves the formation of the amide bond between the benzotriazole derivative and the morpholine-containing phenyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzotriazole core or other functional groups.
Substitution: The phenoxy and morpholine groups can undergo substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV light.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its potential use in photoprotection and as a component in sunscreen formulations.
Industry: Applied in the manufacturing of plastics, coatings, and other materials that require UV protection.
Mécanisme D'action
The compound exerts its effects primarily through the absorption of UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, preventing the degradation of the material it is incorporated into. The phenoxy and morpholine groups enhance the compound’s stability and solubility, making it more effective as a UV stabilizer.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzotriazole derivatives such as:
2-(2H-BENZOTRIAZOL-2-YL)-4,6-DITERTPENTYLPHENOL (UV-328): Known for its high UV absorption and stability.
2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL (UV-P): Another UV absorber with a simpler structure.
2-(2H-BENZOTRIAZOL-2-YL)-4,6-DITERTBUTYLPHENOL (UV-320): Used in similar applications with slightly different properties.
The uniqueness of 2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE lies in its combination of the benzotriazole core with the phenoxy and morpholine groups, providing enhanced stability and solubility compared to other benzotriazole derivatives .
Propriétés
Formule moléculaire |
C25H25N5O3 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O3/c1-18-6-11-24(23(16-18)30-27-21-4-2-3-5-22(21)28-30)33-17-25(31)26-19-7-9-20(10-8-19)29-12-14-32-15-13-29/h2-11,16H,12-15,17H2,1H3,(H,26,31) |
Clé InChI |
NCWUWPFUOOWCRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)N4N=C5C=CC=CC5=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948540.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)

![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)
![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)
![1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14948609.png)
![2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14948618.png)
